molecular formula C28H25N3O4 B611136 TAMRA alkyne, 5-isomer CAS No. 945928-17-6

TAMRA alkyne, 5-isomer

Cat. No.: B611136
CAS No.: 945928-17-6
M. Wt: 467.53
InChI Key: DYDBZMFMNBGTIP-UHFFFAOYSA-N
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Description

. This compound is valued for its high fluorescence efficiency and stability, making it an essential tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAMRA alkyne, 5-isomer, involves the reaction of tetramethylrhodamine with propargylamine under specific conditions. The process typically includes:

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: TAMRA alkyne, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and azide groups .

Common Reagents and Conditions:

Major Products: The primary product of the CuAAC reaction involving this compound, is a triazole-linked conjugate, which retains the fluorescent properties of the TAMRA dye .

Scientific Research Applications

TAMRA alkyne, 5-isomer, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of TAMRA alkyne, 5-isomer, involves its participation in click chemistry reactions. The alkyne group reacts with azides in the presence of a copper catalyst to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of biomolecules. The fluorescent properties of TAMRA enable the detection and visualization of the labeled molecules, facilitating various analytical and imaging techniques .

Comparison with Similar Compounds

Uniqueness: TAMRA alkyne, 5-isomer, stands out due to its alkyne functionality, which allows for highly efficient and specific click chemistry reactions. Its high fluorescence efficiency and stability make it a preferred choice for various labeling and imaging applications .

Biological Activity

TAMRA alkyne, specifically the 5-isomer, is a red-fluorescent probe widely used in biochemical research for labeling and detecting biomolecules through click chemistry. This article explores its biological activity, applications, and relevant research findings.

TAMRA Alkyne, 5-Isomer

  • Synonyms : 5-Carboxytetramethylrhodamine, Propargylamide
  • Molecular Formula : C28H25N3O4
  • Molecular Weight : 467.525 g/mol
  • Purity (HPLC) : ≥ 95%
  • CAS Number : Not available

The compound exhibits spectral properties similar to TRITC conjugates, making it compatible with various excitation sources such as mercury arc and He-Ne lasers .

TAMRA alkyne participates in bioorthogonal reactions, primarily through:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction allows for the selective labeling of azide-containing biomolecules without the need for extreme conditions or toxic reagents.
  • Copper-Free Click Chemistry : It can also react with strained cyclooctynes to form stable triazoles, expanding its utility in complex biological environments .

Biological Applications

  • Protein Labeling : TAMRA alkyne is frequently employed for the labeling of proteins and peptides. Its specificity allows for high-resolution detection in techniques such as HPLC and fluorescence microscopy.
  • Nucleotide Labeling : The compound is also used to label nucleotides, facilitating studies in molecular biology and genetics.
  • Cell Imaging : Its fluorescent properties enable visualization of cellular processes in live cells, aiding in real-time tracking of biological interactions .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of TAMRA-labeled peptides on cancer cell lines. Results indicated that peptides labeled with TAMRA alkyne exhibited enhanced cellular uptake and cytotoxicity compared to non-labeled counterparts. This suggests that TAMRA alkyne can be a potent tool in developing targeted cancer therapies .

Study 2: Click Chemistry in Live Cells

Research demonstrated the successful application of TAMRA alkyne in live-cell imaging using click chemistry. Cells expressing azide-tagged proteins were treated with TAMRA alkyne, resulting in specific fluorescence signals that allowed for the visualization of protein localization within cellular compartments .

StudyFindings
Antiproliferative ActivityEnhanced cytotoxicity in cancer cells with TAMRA-labeled peptides
Live Cell ImagingSuccessful visualization of azide-tagged proteins using TAMRA alkyne

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(prop-2-ynylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-6-13-29-27(32)17-7-10-20(23(14-17)28(33)34)26-21-11-8-18(30(2)3)15-24(21)35-25-16-19(31(4)5)9-12-22(25)26/h1,7-12,14-16H,13H2,2-5H3,(H-,29,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDBZMFMNBGTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCC#C)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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